molecular formula C21H23N5O2S B2405799 N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189735-91-8

N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2405799
M. Wt: 409.51
InChI Key: WSWCGIUEYYFIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl compounds are aromatic compounds that contain a phenyl (C6H5) group attached to a CH2 group . Triazolopyrimidines are a class of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . Propanamides are a class of organic compounds that contain a propyl (C3H7) group attached to an amide functional group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. Properties such as solubility, melting point, boiling point, and reactivity can vary widely among different benzyl, triazolopyrimidine, and propanamide compounds .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antitumor Activity
New series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized, and some compounds showed significant growth inhibitory activity against cancer cell lines, particularly PC-3 prostate cancer and A-549 lung cancer. The study indicates that these compounds induce cell cycle arrest and apoptosis in cancer cells, presenting potential antitumor applications (Fares et al., 2014).

Antimicrobial Activity
The synthesis of novel derivatives incorporating thiazolo[3,2-a]benzimidazole moiety led to compounds exhibiting moderate effects against bacterial and fungal species, indicating potential applications in addressing microbial infections (Abdel‐Aziz et al., 2008).

Antimicrobial and Antitumor Agents
Studies on the synthesis of new thiazolopyrimidines revealed that some compounds demonstrated promising antimicrobial activity. However, none showed appreciable antitumor activity, suggesting selective applications in combating microbial infections (Said et al., 2004).

Potential Antimicrobial Agents
Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives were synthesized, and preliminary antimicrobial testing showed significant activity against specific strains such as C. albicans and S. aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely, depending on their specific structure and the conditions under which they are handled . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards and safety precautions.

Future Directions

The future directions in the research and development of these types of compounds could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient synthetic methods, and the exploration of new applications in areas such as materials science and catalysis .

properties

IUPAC Name

N-benzyl-3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-3-12-25-20(28)19-16(11-13-29-19)26-17(23-24-21(25)26)9-10-18(27)22-14-15-7-5-4-6-8-15/h4-8,11,13H,2-3,9-10,12,14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWCGIUEYYFIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.